molecular formula C24H29NO4 B11381249 3-tert-butyl-5-methyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-5-methyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11381249
M. Wt: 395.5 g/mol
InChI Key: ZZCRDBHSEARUTN-UHFFFAOYSA-N
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Description

3-tert-butyl-5-methyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones This compound is characterized by its unique structure, which includes a furo[3,2-g]chromenone core with various substituents, including a tert-butyl group, a methyl group, and a piperidinyl propyl ketone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-methyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Furochromenone Core: The synthesis begins with the construction of the furochromenone core. This can be achieved through a cyclization reaction involving a suitable chromenone precursor and a furan derivative under acidic or basic conditions.

    Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced via alkylation reactions. For instance, tert-butyl chloride and methyl iodide can be used as alkylating agents in the presence of a strong base like sodium hydride.

    Attachment of the Piperidinyl Propyl Ketone Side Chain: The final step involves the introduction of the piperidinyl propyl ketone side chain. This can be accomplished through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile, such as a propyl halide, followed by oxidation to form the ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-5-methyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of new substituents. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-tert-butyl-5-methyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities. Compounds with similar structures have shown promise as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features suggest it may interact with biological targets relevant to diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-methyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl propyl ketone side chain could play a crucial role in binding to these targets, while the furochromenone core may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-tert-butyl-5-methyl-6-[3-oxo-3-(morpholin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one: Similar structure but with a morpholine ring instead of a piperidine ring.

    3-tert-butyl-5-methyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 3-tert-butyl-5-methyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one lies in its specific combination of substituents, which may confer distinct chemical and biological properties. The presence of the piperidinyl propyl ketone side chain, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

IUPAC Name

3-tert-butyl-5-methyl-6-(3-oxo-3-piperidin-1-ylpropyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C24H29NO4/c1-15-16(8-9-22(26)25-10-6-5-7-11-25)23(27)29-21-13-20-18(12-17(15)21)19(14-28-20)24(2,3)4/h12-14H,5-11H2,1-4H3

InChI Key

ZZCRDBHSEARUTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)N4CCCCC4

Origin of Product

United States

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